

A Technical Guide to 3-Acetamidophenylboronic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Acetamidophenylboronic acid

Cat. No.: B1265862

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamidophenylboronic acid is a versatile synthetic intermediate that holds significant importance in medicinal chemistry and organic synthesis.^[1] Its unique structure, featuring both a boronic acid moiety and an acetamido group, allows for diverse chemical transformations, making it a valuable building block for complex molecules.^[1] This guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its use, and a summary of its key applications, particularly in the realm of drug discovery and material science.

Core Properties and Data

The fundamental physicochemical properties of **3-Acetamidophenylboronic acid** are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

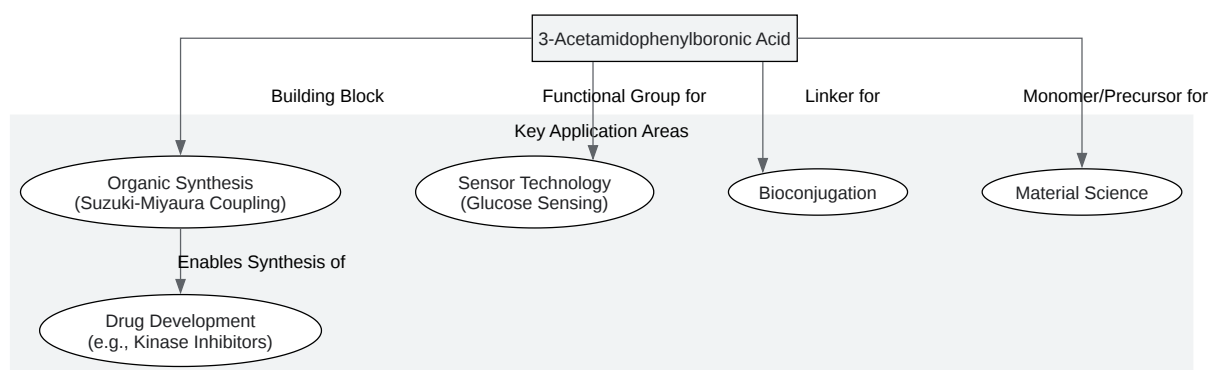
Property	Value	Reference
Molecular Weight	178.98 g/mol	[2][3][4][5]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[3]
CAS Number	78887-39-5	[2][3][4]
Melting Point	135 °C	[4][5]
Appearance	Powder	[4][5]
Synonyms	3-Acetamidobenzeneboronic acid, (3-Acetylamino-phenyl)boronic acid	[3][4]

Key Applications in Research and Development

3-Acetamidophenylboronic acid is a pivotal reagent in several advanced scientific fields. Its ability to participate in cross-coupling reactions and form stable complexes with biomolecules makes it highly valuable.[1][6]

- **Drug Development:** The compound is frequently used in the synthesis of novel pharmaceutical agents, particularly in the development of kinase inhibitors and anti-cancer therapeutics.[1][6][7] It serves as a reactant in the synthesis of NR2B subtype NMDA receptor antagonists for potential antidepressant activity and in creating analogs with antitumor properties.[8]
- **Organic Synthesis:** It is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, which is an essential technique for creating complex biaryl structures found in many pharmaceuticals and fine chemicals.[6][7][9]
- **Bioconjugation:** It acts as a versatile building block for attaching drugs or imaging agents to proteins, which can enhance targeted delivery in therapeutic applications.[1][6]
- **Sensor Technology:** The boronic acid group's ability to interact with diols is leveraged in developing chemical sensors, most notably for the detection of glucose, which has applications in diabetes management.[1][6]

- **Material Science:** This compound is utilized in formulating advanced materials like polymers and coatings that require specific chemical properties for enhanced performance.[1][6]



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Fig. 1: Logical relationships of 3-Acetamidophenylboronic acid applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of **3-Acetamidophenylboronic acid**.

Synthesis of 3-Acetamidophenylboronic Acid

This protocol describes the synthesis via amidation of 3-Aminophenylboronic acid (3-APBA).

Principle: The primary amine of 3-APBA is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent. The reaction is typically performed under basic conditions to neutralize the acid byproduct.

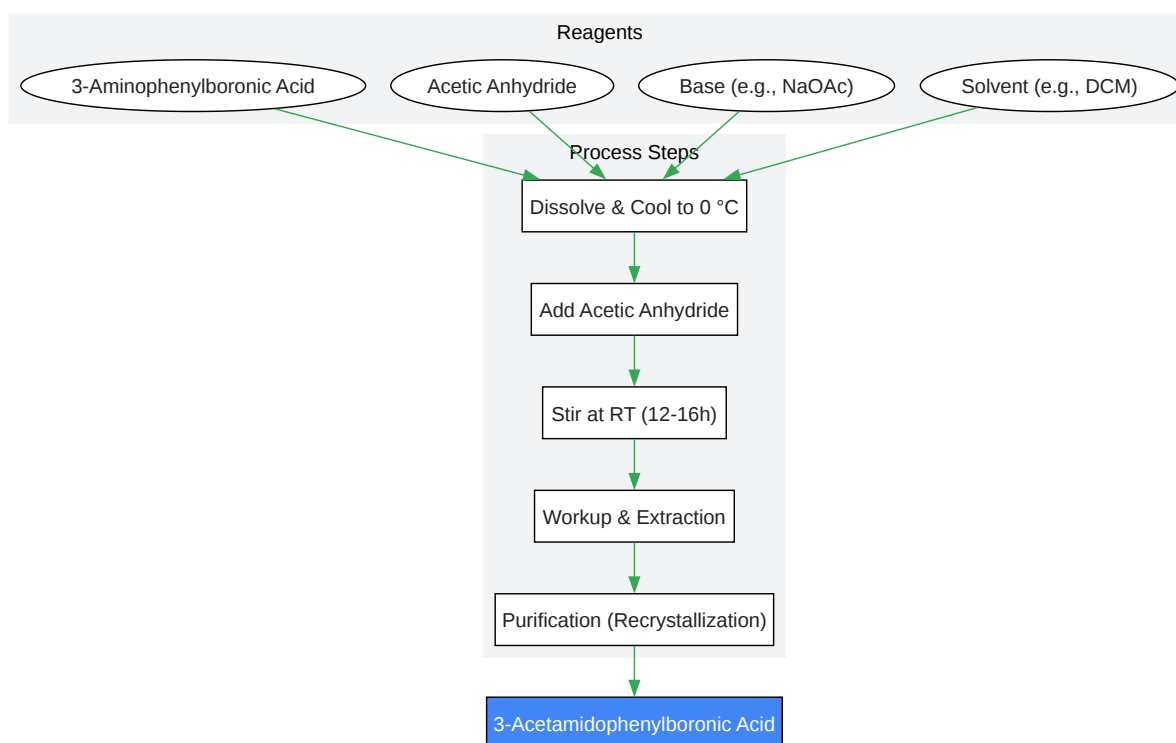
Reagents and Materials:

- 3-Aminophenylboronic acid (or its salt, e.g., hemisulfate)[[10](#)]
- Acetic Anhydride
- Sodium Acetate or other suitable base
- Dichloromethane (DCM) or other suitable aprotic solvent
- Deionized Water
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

- Dissolve 3-Aminophenylboronic acid (1.0 eq) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stir bar.
- Add a base like sodium acetate (1.5 eq) to the mixture.
- Cool the flask to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirring suspension.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure **3-Acetamidophenylboronic acid**.



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*Fig. 2: Workflow for the synthesis of **3-Acetamidophenylboronic acid**.*

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of **3-Acetamidophenylboronic acid** with an aryl halide.

Principle: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex.^[11] The cycle consists of three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.^{[11][12]} A base is required to activate the boronic acid for the transmetalation step.^[13]

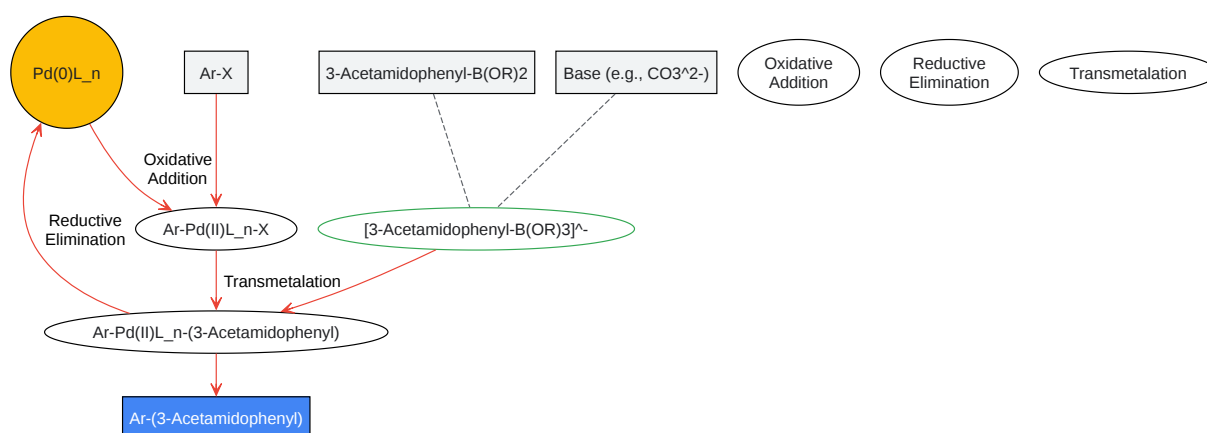
Reagents and Materials:

- Aryl halide (e.g., Aryl Bromide) (1.0 eq)
- **3-Acetamidophenylboronic acid** (1.2-1.5 eq)^[14]
- Palladium Catalyst (e.g., PdCl₂(dppf), 0.05-0.1 eq)^[14]
- Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 M aqueous solution)^[14]
- Solvent (e.g., Toluene/Dioxane mixture, THF)^[14]
- Nitrogen or Argon gas supply
- Schlenk flask or sealed reaction vessel

Procedure:

- To a Schlenk flask, add the aryl halide (1.0 eq), **3-Acetamidophenylboronic acid** (1.2 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 eq).^[14]
- Add the solvent system (e.g., a 4:1 mixture of toluene/dioxane).^[14]
- Add the aqueous base (e.g., 2 M Na₂CO₃ solution).^[14]
- Degas the reaction mixture by bubbling nitrogen or argon gas through it for 10-15 minutes.^[12]

- Heat the mixture to 85-100 °C under an inert atmosphere and stir for 4-12 hours.[12][14]
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.[14]
- Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl compound.



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